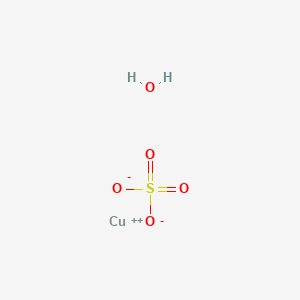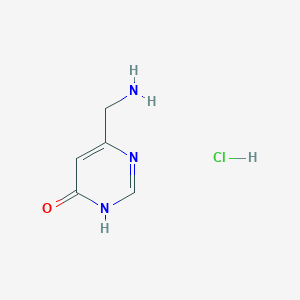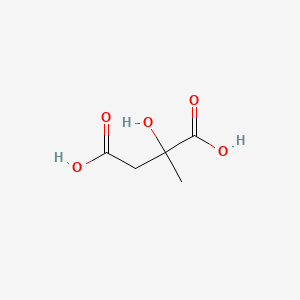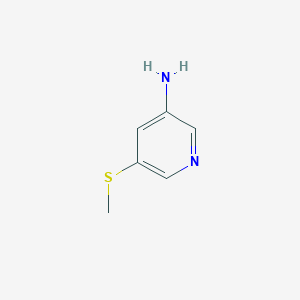
Copper(II) sulfate hydrate
Overview
Description
Copper(II) sulfate hydrate, also known as cupric sulfate hydrate, is a widely used chemical compound with the chemical formula CuSO₄·nH₂O, where n typically equals 5, indicating the pentahydrate form. This compound is recognized for its striking blue color and crystalline structure. It is commonly referred to as blue vitriol or bluestone .
Mechanism of Action
Target of Action
Copper sulfate monohydrate primarily targets copper transport proteins such as Ctr1 . These proteins are responsible for the uptake of copper into cells, which is essential for various physiological processes .
Mode of Action
Copper sulfate monohydrate interacts with its targets by being absorbed into cells via the high affinity copper uptake protein (Ctr1) . Once inside the cell, copper can be reduced to the Cu1+ form prior to transport .
Biochemical Pathways
Copper sulfate monohydrate affects several biochemical pathways. Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is also involved in the formation of superoxide dismutase (SOD) and guaiacol peroxidase (GPOX) , enzymes that play crucial roles in the cellular response to oxidative stress .
Pharmacokinetics
The pharmacokinetics of copper sulfate monohydrate involve its absorption, distribution, metabolism, and excretion (ADME). About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is included into cytochrome c oxidase or sequestered by lysosomes . The compound is highly soluble in water, which impacts its bioavailability .
Result of Action
The molecular and cellular effects of copper sulfate monohydrate’s action are diverse. An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to changes in gene expression, enzyme activity, and the amount of antioxidants . In addition, copper sulfate monohydrate can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of copper sulfate monohydrate. Soil contamination with heavy metals like copper can cause toxic effects on plants as well as on animals and humans . The structure of the transcriptionally active bacterial community in the soil can be significantly impacted by bioavailable copper, overruling other environmental factors such as season and pH .
Biochemical Analysis
Biochemical Properties
Copper sulfate monohydrate plays a pivotal role in various biochemical reactions. It can act as either a recipient or a donor of electrons, participating in various reactions . Copper ions readily form complexes with biomolecules containing certain amino acid residues . It has been reported that copper atoms are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .
Cellular Effects
Copper sulfate monohydrate has significant effects on various types of cells and cellular processes. An excess of copper ions in cells can generate free radicals and increase oxidative stress . In multicellular organisms, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper sulfate monohydrate can cause oxidative stress; H2O2 content, superoxide dismutase (SOD), and guaiacol peroxidase (GPOX) activity increased in roots, and malondialdehyde (MDA) increased in all organs .
Molecular Mechanism
Copper sulfate monohydrate exerts its effects at the molecular level through various mechanisms. After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes . Copper metabolism must be tightly controlled in order to achieve homeostasis and avoid disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of copper sulfate monohydrate can change over time. For instance, copper sulfate (100 μM) slightly stimulated stem and leaf growth over a period of 7 days . A higher concentration (300 μM) caused oxidative stress .
Dosage Effects in Animal Models
The effects of copper sulfate monohydrate vary with different dosages in animal models. Copper sulfate pentahydrate is safe for all animal species up to the maximum total copper content authorized in feed . High doses can cause hepatic cirrhosis, polycythemia, dystonia, and Parkinson-like symptoms .
Metabolic Pathways
Copper sulfate monohydrate is involved in various metabolic pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Transport and Distribution
Copper sulfate monohydrate is transported and distributed within cells and tissues through various mechanisms. Mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .
Subcellular Localization
The subcellular localization of copper sulfate monohydrate and its effects on activity or function are of great importance. Copper is an essential element in cells; it can act as either a recipient or a donor of electrons, participating in various reactions . Characterization of the element species and their subcellular localization is of great importance to uncover cellular mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) sulfate hydrate can be synthesized in the laboratory by reacting copper(II) oxide (CuO) or copper(II) carbonate (CuCO₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out in an aqueous solution, and the resulting product is allowed to crystallize .
Industrial Production Methods: Industrially, this compound is produced by treating copper metal with heated and concentrated sulfuric acid. This process involves dissolving the copper in the acid, followed by crystallization of the hydrate form .
Chemical Reactions Analysis
Types of Reactions: Copper(II) sulfate hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) sulfate can participate in redox reactions, where it acts as an oxidizing agent.
Substitution Reactions: It can react with other metal salts, leading to the formation of different metal sulfates and copper metal.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Reacts with copper(II) sulfate to form tetrachlorocuprate(II) complex.
Iron (Fe): Reacts with copper(II) sulfate in a single displacement reaction to form iron(II) sulfate and copper metal.
Major Products Formed:
Cupric Oxide (CuO): Formed when copper(II) sulfate is heated to high temperatures.
Sulfur Trioxide (SO₃): Released during the decomposition of copper(II) sulfate at elevated temperatures.
Scientific Research Applications
Copper(II) sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Fehling’s solution and Benedict’s solution for testing reducing sugars.
Biology: Employed in various biological assays and as a fungicide in agriculture.
Medicine: Utilized in certain medical treatments and as a component in some diagnostic tests.
Industry: Used in electroplating, as a mordant in dyeing, and in the preparation of other copper compounds.
Comparison with Similar Compounds
Copper(II) sulfate hydrate can be compared with other similar compounds:
Iron(II) sulfate (FeSO₄): Both are sulfate salts of transition metals, but iron(II) sulfate is greenish in color and used primarily in iron supplementation and water treatment.
Manganese(II) sulfate (MnSO₄): Similar in structure but used mainly in agriculture as a micronutrient.
Nickel(II) sulfate (NiSO₄): Used in electroplating and as a precursor to nickel catalysts.
Uniqueness: this compound is unique due to its vibrant blue color, wide range of applications, and its ability to form complexes with various ligands, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
copper;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLGTUKGYURDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058284 | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10257-54-2, 23254-43-5 | |
| Record name | Cupric sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(II) sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Copper sulfate monohydrate influence its dehydration process?
A: The crystalline structure of Copper sulfate monohydrate plays a crucial role in its dehydration behavior. Research using terahertz whispering gallery mode resonators (THz-WGMR) demonstrated that the dehydration process from Copper sulfate pentahydrate (CuSO₄·5H₂O) to Copper sulfate trihydrate (CuSO₄·3H₂O) and then to Copper sulfate monohydrate exhibits distinct blueshifts in resonance frequency. These shifts are directly related to the removal of water molecules from the crystal lattice, highlighting the impact of structural changes on the material's properties. []
Q2: Can Copper sulfate monohydrate be used as a chemical heat storage material?
A: Yes, research suggests that Copper sulfate monohydrate holds potential for low-temperature chemical heat storage applications. Studies have investigated its hydration reaction with moist air flow, revealing feasible reaction rates at high humidity and temperatures around 40 °C. The energy released during hydration could be harnessed for heat storage, though further research is needed to optimize the process and evaluate its efficiency. []
Q3: How does the physical state of Copper sulfate monohydrate (amorphous vs. crystalline) impact its reactivity?
A: Studies using deuterium exchange reactions have shown that amorphous Copper sulfate monohydrate exhibits a higher degree of exchange compared to its crystalline counterpart. This increased reactivity is attributed to the larger surface area of the amorphous form, allowing for greater interaction with water molecules. [] This finding underscores the importance of considering physical state when evaluating the chemical behavior of Copper sulfate monohydrate.
Q4: Can Copper sulfate monohydrate be used to enhance vibrational strong coupling in plasmonic systems?
A: Research has demonstrated the successful utilization of Copper sulfate monohydrate thin films in achieving multi-mode vibrational strong coupling with plasmonic substrates. Notably, the broad linewidths of plasmon resonances allowed for simultaneous strong coupling with both symmetric and asymmetric vibrational modes of water within the Copper sulfate monohydrate film. [] This finding opens new avenues for manipulating molecular vibrational responses and potentially influencing chemical reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/new.no-structure.jpg)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B3421897.png)



